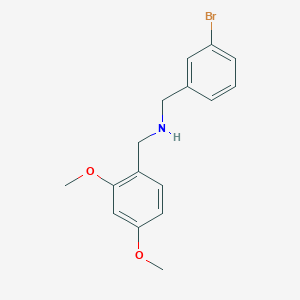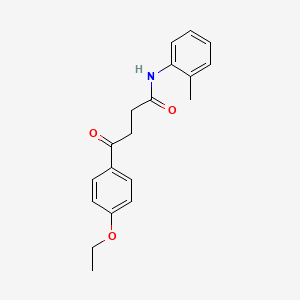
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects and has been used in lab experiments to investigate its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been investigated for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells. (3-bromobenzyl)(2,4-dimethoxybenzyl)amine has also been studied for its potential as a tool for studying protein-protein interactions, as it can selectively bind to specific proteins.
Wirkmechanismus
The mechanism of action of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to selectively bind to certain proteins, which can lead to the inhibition of their activity. Additionally, (3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways. (3-bromobenzyl)(2,4-dimethoxybenzyl)amine has also been shown to selectively bind to specific proteins, which can lead to the inhibition of their activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-bromobenzyl)(2,4-dimethoxybenzyl)amine in lab experiments is its ability to selectively bind to specific proteins. This can be useful for studying protein-protein interactions and identifying potential drug targets. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. However, one limitation of using (3-bromobenzyl)(2,4-dimethoxybenzyl)amine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for (3-bromobenzyl)(2,4-dimethoxybenzyl)amine research. One area of interest is its potential as a cancer treatment. Further studies are needed to understand its mechanism of action and to optimize its efficacy as a cancer treatment. Additionally, (3-bromobenzyl)(2,4-dimethoxybenzyl)amine could be further investigated for its potential as a tool for studying protein-protein interactions and identifying potential drug targets. Finally, its antibacterial and antifungal properties could be further explored for the development of new antibiotics.
Synthesemethoden
The synthesis of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine involves the reaction of 3-bromobenzyl chloride with 2,4-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized and can be carried out on a large scale for research purposes.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-19-15-7-6-13(16(9-15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSLNPUDRXDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)


![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)



![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)

